Fenuron tca

概要

説明

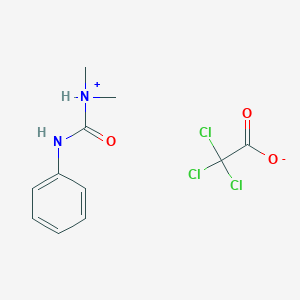

Fenuron TCA is an organic molecular entity . It is a derivative of fenuron and TCA . The IUPAC name for Fenuron TCA is 1,1-dimethyl-3-phenylurea - trichloroacetic acid (1:1) .

Molecular Structure Analysis

The molecular formula of Fenuron TCA is C11H13Cl3N2O3 . The structure of Fenuron TCA includes a 1,1-dimethyl-3-phenylurea compound with 2,2,2-trichloroacetic acid (1:1) .科学的研究の応用

Aquatic Herbicides in Fish Habitats

Fenuron TCA has been used as an aquatic herbicide in fish habitats . It has shown potential in controlling certain aquatic plants in pre-emergence and early post-emergence applications . However, relatively high concentrations were required to control filamentous algae (Cladophora, Pithophora and Spirogyra), chara (Chara), coontail (Ceratophyllum), naiad (Najas), and pondweeds (Potamogeton) for periods of time exceeding three months and up to three years .

Formulation Types and Their Efficacy

Different formulations of Fenuron TCA have different efficacies. Wettable powder and liquid emulsifiable concentrates were found to be superior to granular formulations for the control of algae and emergent or floating aquatic plants . Granular formulations achieved better distribution of herbicides for control of rooted aquatic plants along the margins of lakes and ponds .

Toxicity to Fish

Monuron and Fenuron were less toxic to fish than were Diuron and Neburon . The TCA mixtures were somewhat more toxic than the simple ureas . Some species of fish were more sensitive than others and fingerlings more sensitive than adults of the same species .

Agricultural and Amenity Uses

Fenuron TCA was an obsolete pre-emergence herbicide that had both agricultural and amenity uses . It was used to control annual broad-leaved weeds and woody plants .

Photosynthetic Electron Transport Inhibitor

Fenuron TCA acts as a photosynthetic electron transport inhibitor at the photosystem II . This mode of action makes it effective in controlling the growth of plants.

Electrochemical Determination in Environmental Water

Fenuron TCA can be detected in environmental water samples using differential pulse voltammetry . Optimized parameters resulted in two linear ranges (0.4–12.0 µmol L −1 and 20.0 to 50.0 µmol L −1) with high sensitivities of 6.83 and 1.90 µA µmol −1 L, respectively, and a low LOD of 0.34 µmol L −1 .

作用機序

Target of Action

Fenuron TCA, also known as fenuron trichloroacetate, is a type of herbicide that primarily targets photosystem II . Photosystem II is a crucial component of the photosynthetic process in plants, responsible for the initial stages of light-dependent reactions. By inhibiting photosystem II, Fenuron TCA disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .

Mode of Action

Fenuron TCA acts as a photosynthetic electron transport inhibitor at the photosystem II . It blocks the electron flow from water to plastoquinone, which is an essential step in photosynthesis. This blockage prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP and NADPH, which are necessary for the synthesis of organic molecules .

Biochemical Pathways

The primary biochemical pathway affected by Fenuron TCA is the photosynthetic pathway. Specifically, it inhibits the electron transport chain in photosystem II, which is a crucial part of the light-dependent reactions in photosynthesis . This inhibition disrupts the production of ATP and NADPH, leading to a decrease in the synthesis of organic molecules necessary for the plant’s growth and survival .

Result of Action

The primary result of Fenuron TCA’s action is the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the necessary energy and organic molecules for its growth and survival. This leads to the wilting and eventual death of the plant .

Action Environment

The efficacy and stability of Fenuron TCA can be influenced by various environmental factors. For instance, the pH of the soil can affect the absorption and distribution of the herbicide. Additionally, environmental conditions such as temperature and rainfall can impact the herbicide’s effectiveness . .

Safety and Hazards

特性

IUPAC Name |

dimethyl(phenylcarbamoyl)azanium;2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.C2HCl3O2/c1-11(2)9(12)10-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,1-2H3,(H,10,12);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWSZOWLJIWERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenuron tca | |

CAS RN |

4482-55-7 | |

| Record name | Fenuron TCA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenuron TCA [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

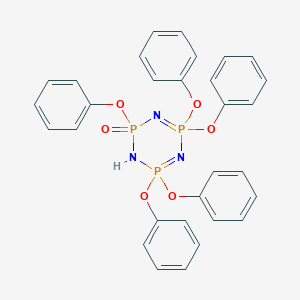

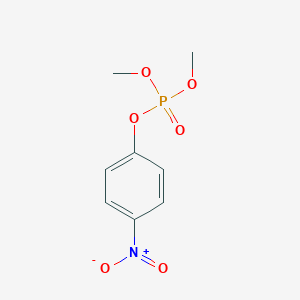

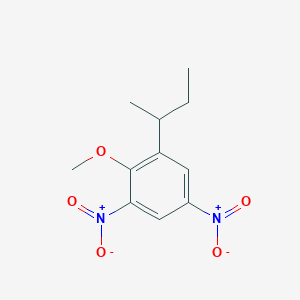

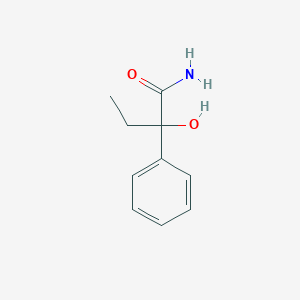

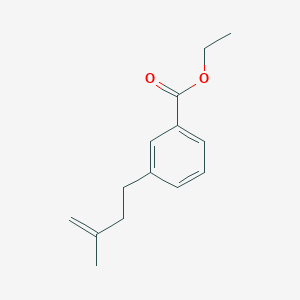

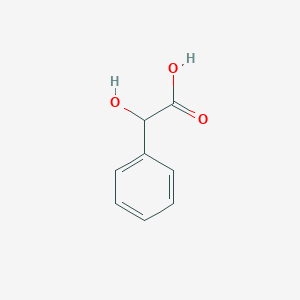

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

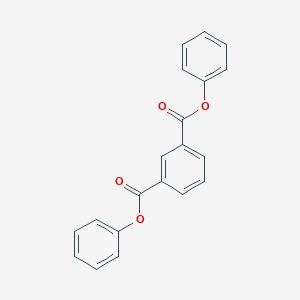

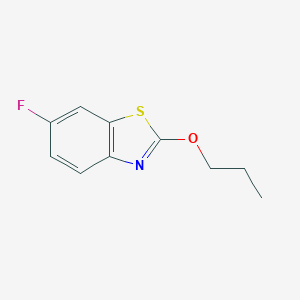

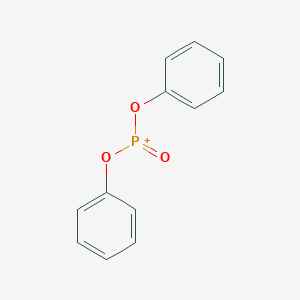

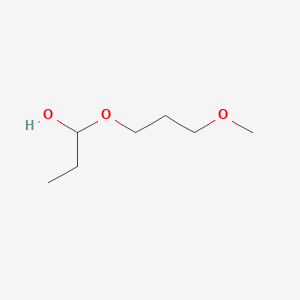

Feasible Synthetic Routes

Q & A

Q1: What makes the combination of Fenuron and TCA effective as a herbicide?

A: The research paper states that combining Fenuron and Trichloroacetic acid results in a synergistic effect on rice plants. [] This means their combined herbicidal activity is greater than the sum of their individual effects. While the exact mechanism behind this synergy isn't explored in the provided paper, it suggests that these two compounds likely target different pathways involved in plant growth and development. Further research is needed to fully understand the molecular mechanisms underpinning this synergistic interaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。